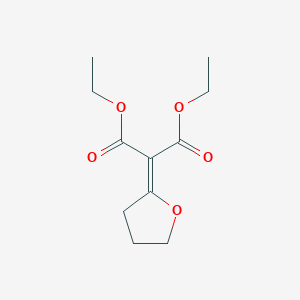
1,3-Diethyl 2-(oxolan-2-ylidene)propanedioate
Vue d'ensemble
Description
1,3-Diethyl 2-(oxolan-2-ylidene)propanedioate is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by its oxolan-2-ylidene moiety, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Diethyl 2-(oxolan-2-ylidene)propanedioate can be synthesized through organocatalyst-mediated asymmetric one-pot/two domino/three-component coupling reactions. These reactions involve the coupling of 1,3-diethyl 2-(2-oxopropylidene)propanedioate with two different α,β-unsaturated aldehydes, catalyzed by diphenylprolinol silyl ether . The reaction proceeds via two successive independent catalytic domino reactions, including Michael/Michael and Michael/aldol reactions, to afford highly substituted trans-hydrindanes with excellent diastereoselectivity and nearly optically pure form .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diethyl 2-(oxolan-2-ylidene)propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electrophilic centers.
Addition Reactions: The oxolan-2-ylidene moiety can undergo addition reactions with nucleophiles.
Condensation Reactions: The compound can form condensation products with suitable reactants.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include α,β-unsaturated aldehydes, diphenylprolinol silyl ether, and other nucleophiles. Reaction conditions typically involve mild temperatures and the use of organic solvents.
Major Products Formed
The major products formed from reactions involving this compound include highly substituted trans-hydrindanes and other complex organic molecules with potential biological activities .
Applications De Recherche Scientifique
1,3-Diethyl 2-(oxolan-2-ylidene)propanedioate has found applications in various scientific research fields, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in asymmetric synthesis.
Biology: Its potential biological activities make it a candidate for studies in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Diethyl 2-(oxolan-2-ylidene)propanedioate involves its interaction with specific molecular targets and pathways. The compound’s oxolan-2-ylidene moiety plays a crucial role in its reactivity and biological activities. The exact molecular targets and pathways are still under investigation, but the compound’s ability to participate in various chemical reactions suggests its potential to modulate biological processes .
Comparaison Avec Des Composés Similaires
1,3-Diethyl 2-(oxolan-2-ylidene)propanedioate can be compared with other similar compounds, such as:
1,3-Diethyl 2-(2-oxopropylidene)propanedioate: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
1,3-Diethyl 2-(oxolan-2-ylidene)butanedioate: A structurally related compound with potential differences in reactivity and biological activities.
The uniqueness of this compound lies in its specific oxolan-2-ylidene moiety, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
diethyl 2-(oxolan-2-ylidene)propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-3-14-10(12)9(11(13)15-4-2)8-6-5-7-16-8/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQTXPBZMHCPSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CCCO1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B3328937.png)
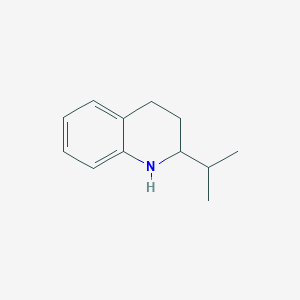

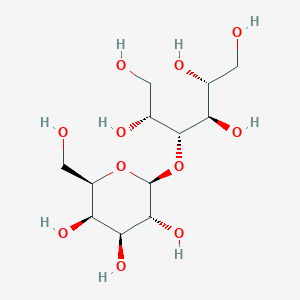

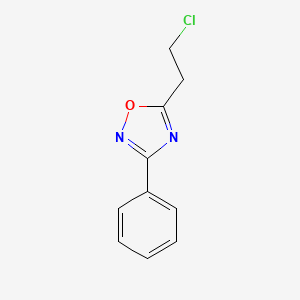
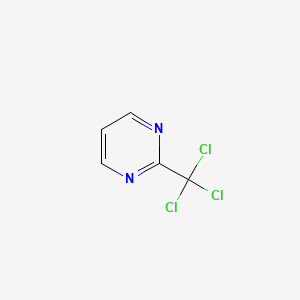
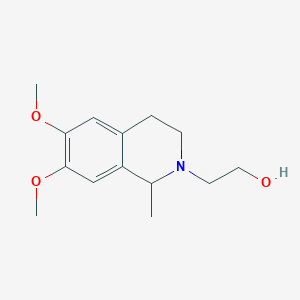
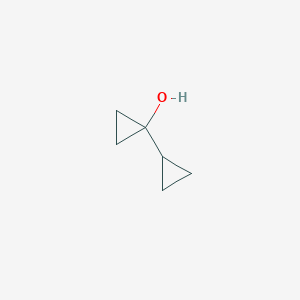


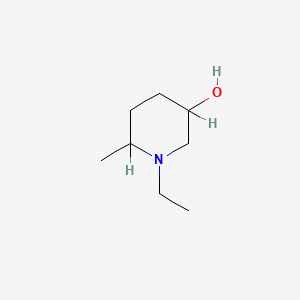
![7-Methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3329038.png)

